molecular formula C19H23ClN2 B5886899 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine

Cat. No. B5886899
M. Wt: 314.9 g/mol
InChI Key: FIEQJNZVIUKRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine (CBMP) is a piperazine derivative that has been studied for its potential use in medicinal chemistry. It is a structural analog of the well-known drug, sildenafil, which is used to treat erectile dysfunction. CBMP has been found to have similar properties to sildenafil, and has been studied for its potential use in treating a variety of medical conditions.

Mechanism of Action

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine works by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine increases the levels of cGMP in the body, which leads to increased blood flow and improved vascular function.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has been found to have a number of biochemical and physiological effects. It has been shown to improve vascular function, increase blood flow, and reduce inflammation. 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has also been found to have antioxidant properties, which may help to protect against oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine in lab experiments is that it is a well-known and well-studied compound. This means that there is a large body of literature available on its properties and potential uses. However, one limitation of using 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine in lab experiments is that it may not be suitable for all types of studies. For example, it may not be appropriate for studies that require a more specific or targeted approach.

Future Directions

There are a number of potential future directions for research on 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine. One area of interest is the development of new drugs based on 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, which may have improved properties and fewer side effects. Another area of interest is the use of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine in combination with other drugs, which may lead to synergistic effects. Additionally, further research is needed to better understand the mechanisms of action of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, and to identify new potential uses for the compound.

Synthesis Methods

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-chlorobenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base. This reaction results in the formation of 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine, which can be purified and isolated using standard techniques.

Scientific Research Applications

1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has been studied for its potential use in treating a variety of medical conditions. It has been found to have similar properties to sildenafil, which is used to treat erectile dysfunction. 1-(2-chlorobenzyl)-4-(2-methylbenzyl)piperazine has also been studied for its potential use in treating other conditions, such as pulmonary hypertension and heart failure.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEQJNZVIUKRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)-4-(2-methylbenzyl)piperazine

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